

# discovery and development of OSS\_128167

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OSS\_128167

Cat. No.: B1677512

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An In-Depth Technical Guide to the Discovery and Development of **OSS\_128167**

## Introduction

**OSS\_128167** is a selective small-molecule inhibitor of Sirtuin 6 (SIRT6), an NAD<sup>+</sup>-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.[1][2][3] Identified through in silico screening, **OSS\_128167** has emerged as a valuable chemical probe for studying SIRT6 biology and as a potential starting point for the development of therapeutic agents for a range of diseases, including cancer and viral infections.[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **OSS\_128167**.

## Discovery

**OSS\_128167** was identified as the first selective inhibitor of SIRT6 through a computerized, in silico screening process.[3][4] This computational approach allowed for the virtual screening of a large library of small molecules to identify compounds with the potential to bind to and inhibit the enzymatic activity of SIRT6. The most promising candidates from this screening were then synthesized and evaluated in biochemical and cell-based assays, leading to the identification of **OSS\_128167** as a lead compound with significant selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2.[3]

## Mechanism of Action

**OSS\_128167** exerts its biological effects by directly inhibiting the deacetylase activity of SIRT6.[5][6][7] Sirtuins, including SIRT6, are Class III histone deacetylases (HDACs) that remove

acetyl groups from lysine residues on both histone and non-histone proteins.[4] SIRT6 is known to specifically deacetylate histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[1] By inhibiting SIRT6, **OSS\_128167** leads to an increase in the acetylation of its target proteins, most notably H3K9.[5][6][8][9] This modulation of histone acetylation alters chromatin structure and regulates the expression of various genes involved in metabolism, inflammation, and cell survival.[2][4]

## Quantitative Data: Inhibitory Activity

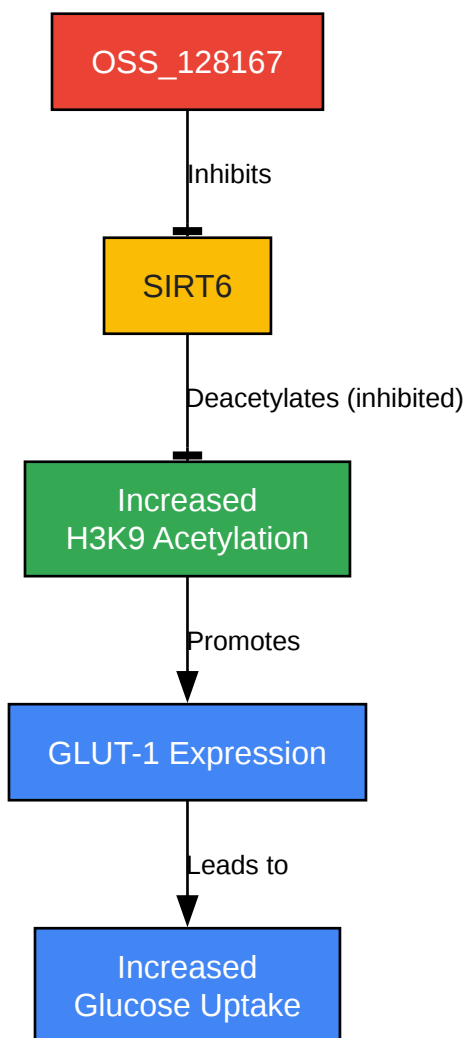
The selectivity of **OSS\_128167** is a key feature, with its inhibitory activity being significantly higher for SIRT6 compared to other sirtuins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target	IC50 (μM)
SIRT6	89[5][6][7]
SIRT1	1578[5][6][7]
SIRT2	751[5][6][7]

## Signaling Pathways and Biological Effects

The inhibition of SIRT6 by **OSS\_128167** modulates several key signaling pathways, leading to a range of biological outcomes.

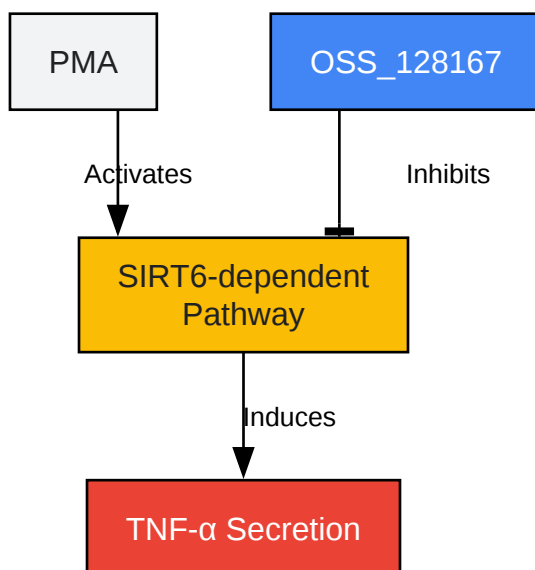
1. Metabolic Regulation: **OSS\_128167** has been shown to increase the expression of Glucose Transporter 1 (GLUT-1) and enhance glucose uptake in cells.[3][6][8] This is consistent with the known role of SIRT6 in the transcriptional control of metabolism.



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Caption: **OSS\_128167** inhibits SIRT6, increasing H3K9ac and GLUT-1 expression.

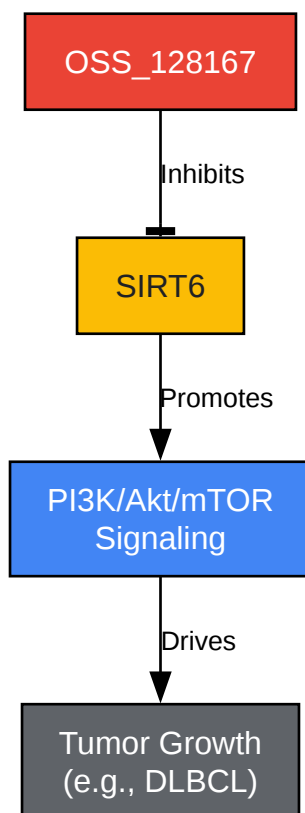
2. Anti-Inflammatory Effects: **OSS\_128167** can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) induced by phorbol myristate acetate (PMA) in cancer cells.[3][6][8] This suggests a role for SIRT6 in inflammatory signaling.



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Caption: **OSS\_128167** blocks the pathway leading to TNF-α secretion.

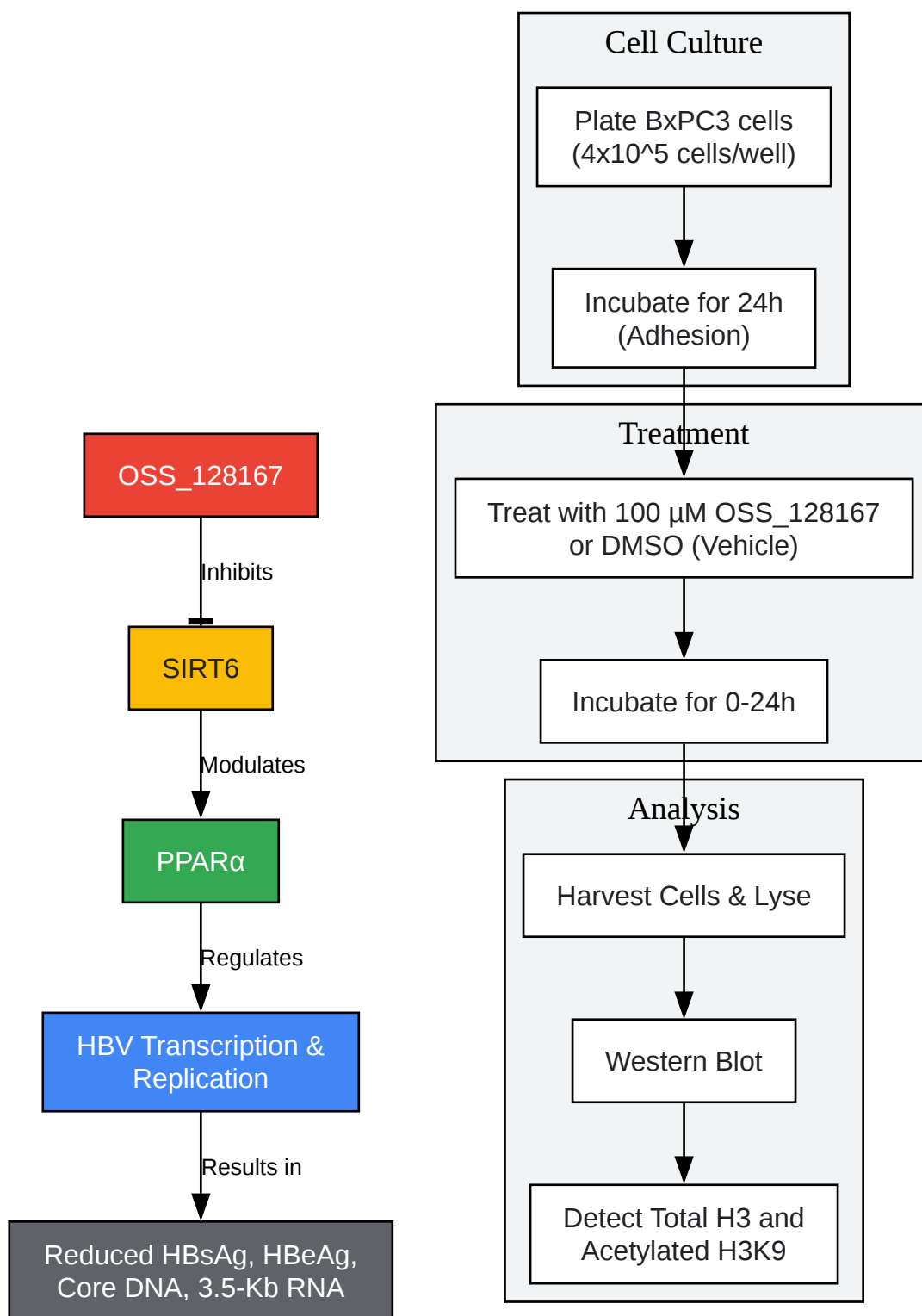
3. Anti-Cancer Activity: In Diffuse Large B-cell Lymphoma (DLBCL), inhibition of SIRT6 by **OSS\_128167** has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to anti-lymphoma effects and inhibition of tumor growth in xenograft models.[4] It also sensitizes multiple myeloma cells to chemotherapeutic agents.[6][8]

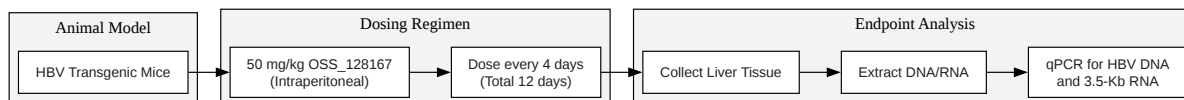


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Caption: **OSS\_128167** inhibits SIRT6, suppressing pro-survival PI3K/Akt/mTOR signaling.

4. Anti-Hepatitis B Virus (HBV) Activity: **OSS\_128167** restricts Hepatitis B Virus (HBV) transcription and replication.[2][6] It has been shown to decrease levels of HBV core DNA and 3.5-Kb RNA both in vitro and in HBV transgenic mice.[2][6][8] The mechanism involves targeting the transcription factor Peroxisome Proliferator-Activated Receptors  $\alpha$  (PPAR $\alpha$ ).[6]





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- To cite this document: BenchChem. [discovery and development of OSS\_128167]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677512#discovery-and-development-of-oss-128167]

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